N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide
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Overview
Description
N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide typically involves multiple steps. The starting materials often include 4-bromo-3-chloroaniline and a suitable acylating agent. The reaction conditions may involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-4-chlorobenzamide
- N-(4-bromophenyl)-2-chloroacetamide
Uniqueness
N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16BrClN2O3 |
---|---|
Molecular Weight |
435.7 g/mol |
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetamide |
InChI |
InChI=1S/C19H16BrClN2O3/c20-13-4-1-8(5-14(13)21)22-15(24)7-23-18(25)16-9-2-3-10(12-6-11(9)12)17(16)19(23)26/h1-5,9-12,16-17H,6-7H2,(H,22,24) |
InChI Key |
NIWXLWVLEUZYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC(=O)NC5=CC(=C(C=C5)Br)Cl |
Origin of Product |
United States |
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